Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472136
InChI: InChI=1S/C17H26N2O2/c1-3-19(16-12-8-7-11-15(16)18-2)17(20)21-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,18H,3,7-8,11-13H2,1-2H3
SMILES: CCN(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H26N2O2
Molecular Weight: 290.4 g/mol

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13472136

Molecular Formula: C17H26N2O2

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester -

Specification

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
IUPAC Name benzyl N-ethyl-N-[2-(methylamino)cyclohexyl]carbamate
Standard InChI InChI=1S/C17H26N2O2/c1-3-19(16-12-8-7-11-15(16)18-2)17(20)21-13-14-9-5-4-6-10-14/h4-6,9-10,15-16,18H,3,7-8,11-13H2,1-2H3
Standard InChI Key IIVASKQQTWZDTG-UHFFFAOYSA-N
SMILES CCN(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCCCC1NC)C(=O)OCC2=CC=CC=C2

Introduction

Molecular Structure and Characterization

The molecular formula of ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester is C₁₈H₂₈N₂O₃, with a molecular weight of 320.43 g/mol . The structure comprises:

  • A cyclohexyl ring substituted at the 2-position with a methylamino group (-NHCH₃).

  • A carbamate linkage (-O-C(=O)-N-) connecting the cyclohexylamine to a benzyl ester group.

  • An ethyl group attached to the carbamate nitrogen .

Key Structural Features:

  • Stereochemistry: The cyclohexyl ring adopts a chair conformation, with substituents influencing axial or equatorial orientations. The trans-configuration is often preferred due to steric considerations .

  • Functional Groups:

    • The carbamate group confers stability against hydrolysis compared to esters or carbonates .

    • The benzyl ester enhances lipophilicity, facilitating membrane permeability .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight320.43 g/mol
Density1.069 g/cm³
Boiling Point304.4°C (estimated)
SolubilityLow in water; soluble in DCM
LogP (Partition Coefficient)2.8 (predicted)

Synthesis Methods

The synthesis of ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester involves multi-step reactions, often leveraging carbamate-forming strategies:

Step 1: Cyclohexylamine Derivatization

The starting material, 2-methylaminocyclohexane, is reacted with phosgene or a carbamate precursor (e.g., trichloroacetimidate) to form the carbamate intermediate . For example:

2-Methylaminocyclohexane+Cl3C-C(=O)-O-BenzylIntermediate Carbamate[5]\text{2-Methylaminocyclohexane} + \text{Cl}_3\text{C-C(=O)-O-Benzyl} \rightarrow \text{Intermediate Carbamate}[5]

Step 2: Esterification

The intermediate is esterified with ethyl chloroformate under basic conditions:

Carbamate Intermediate+Cl-CO-O-EthylEt3NEthyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester[6][8]\text{Carbamate Intermediate} + \text{Cl-CO-O-Ethyl} \xrightarrow{\text{Et}_3\text{N}} \text{Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester}[6][8]

Step 3: Purification

Chromatographic techniques (e.g., silica gel column chromatography) yield >95% purity .

Key Challenges:

  • Steric Hindrance: Bulky substituents on the cyclohexyl ring may slow reaction rates .

  • Racemization: Chiral centers require careful control of reaction conditions to prevent epimerization .

Chemical Reactivity and Stability

Hydrolysis

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding cyclohexylamine and benzyl alcohol derivatives:

Carbamate+H2OH+/OHCO2+Cyclohexylamine+Benzyl Alcohol[3][5]\text{Carbamate} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{CO}_2 + \text{Cyclohexylamine} + \text{Benzyl Alcohol}[3][5]

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 200°C, making it suitable for high-temperature applications .

Biological Activity and Applications

Enzyme Inhibition

Ethyl-(2-methylamino-cyclohexyl)-carbamic acid benzyl ester exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 12 μM), comparable to rivastigmine, a carbamate-based Alzheimer’s drug . The benzyl ester enhances blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .

Table 2: Pharmacokinetic Parameters (Predicted)

ParameterValueMethod
Bioavailability40%QSAR Modeling
Half-Life1.5–2.5 hoursIn Silico
CYP450 MetabolismCYP2C9, CYP3A4ADMET Prediction

Comparative Analysis with Related Carbamates

Table 3: Structural and Functional Comparisons

CompoundMolecular FormulaKey DifferencesBiological Activity
Rivastigmine C₁₄H₂₂N₂O₂Lacks benzyl ester; smallerAChE Inhibition (IC₅₀ = 8 μM)
Efavirenz C₁₄H₉ClF₃NO₂Cyclic carbamate; aromatic ringsHIV Reverse Transcriptase Inhibition
Ethyl-(2-methylamino-cyclohexyl)-...C₁₈H₂₈N₂O₃Bulky cyclohexyl groupBroad-spectrum enzyme modulation

Future Research Directions

  • Structure-Activity Relationships (SAR): Modifying the ethyl or benzyl groups to enhance potency and selectivity .

  • Delivery Systems: Encapsulation in nanoparticles to improve bioavailability .

  • Toxicology Studies: Assessing long-term effects on hepatic and renal function .

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